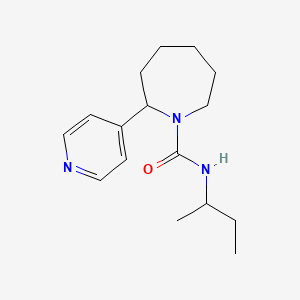
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide, also known as JNJ-38431055, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide exerts its pharmacological effects by acting as a selective antagonist of the dopamine D3 receptor. It has been shown to have a high affinity for the D3 receptor and to exhibit significant selectivity over other dopamine receptor subtypes. This mechanism of action suggests that N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide may be useful in the treatment of disorders that are associated with dysregulation of the dopamine system.
Biochemical and Physiological Effects
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in human patients. Additionally, it has been shown to have anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is its high selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of the D3 receptor in various physiological and pathological processes. However, one limitation of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists that may be useful in the treatment of various disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide in different disease states. Finally, investigations into the pharmacokinetics and pharmacodynamics of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide may help to optimize its use in clinical settings.
Conclusion
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide is a novel compound that has shown promise in the treatment of various disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in different physiological and pathological processes. Further research is needed to fully elucidate the mechanisms of action of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide involves the reaction between 2-pyridin-4-ylazepan-1-amine and butan-2-ol in the presence of a catalyst. The reaction proceeds under reflux conditions and yields the desired product in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-pyridin-4-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-13(2)18-16(20)19-12-6-4-5-7-15(19)14-8-10-17-11-9-14/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTIHUCMCCWQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCCCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
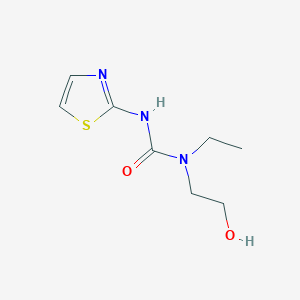
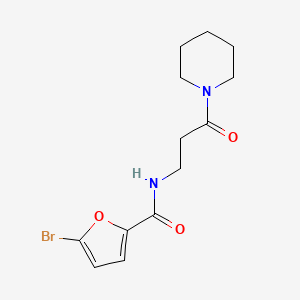
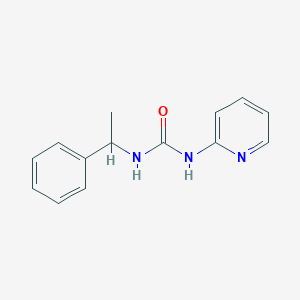
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
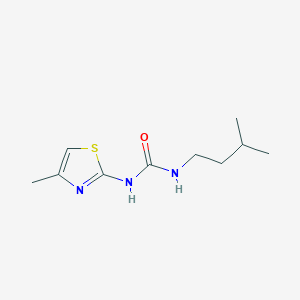
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)

